molecular formula C15H14BrNO2S B2945090 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide CAS No. 2034348-08-6

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide

Cat. No.: B2945090
CAS No.: 2034348-08-6
M. Wt: 352.25
InChI Key: ODCJGFVBGZACGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. The molecular structure features a benzamide group linked to a thiophene-containing chain, a motif commonly found in molecules designed for biological screening. The 3-bromobenzamide moiety is a known pharmacophore in the development of therapeutic agents . The acetyl-thiophene component is a privileged structure in medicinal chemistry, often used to modulate the physicochemical properties of a molecule and influence its binding to biological targets . As a brominated analogue of related sulfonamide compounds, this benzamide derivative serves as a valuable building block for chemical synthesis and structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate in the design and synthesis of novel small-molecule inhibitors, particularly for probing enzymatic activity and cellular pathways. It is strictly intended for laboratory research purposes. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2S/c1-10(18)14-6-5-13(20-14)7-8-17-15(19)11-3-2-4-12(16)9-11/h2-6,9H,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCJGFVBGZACGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Alcohol derivatives of the acetyl group

    Substitution: Various substituted benzamides depending on the nucleophile used

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 59 (N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl] ethyl}-3-bromobenzamide)
  • Core Structure : Indole-ethyl-benzamide (vs. thiophene-ethyl-benzamide in the target compound).
  • Key Differences :
    • Heterocycle : Indole (aromatic, basic nitrogen) vs. thiophene (sulfur-containing, less basic).
    • Substituents : Benzyloxy and methyl groups on indole vs. acetyl group on thiophene.
  • Activity : Compound 59 demonstrated potent in vivo efficiency in Arp2/3 inhibition assays, outperforming CK-666 . The shared 3-bromobenzamide group suggests this moiety contributes to target engagement, while the indole’s bulkiness may enhance binding specificity.
H-89 (N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide)
  • Core Structure: Isoquinoline-sulfonamide (vs. benzamide in the target compound).
  • Key Differences :
    • Bromo Position : Para-bromo on cinnamyl vs. meta-bromo on benzamide.
    • Functional Groups : Sulfonamide linker vs. amide linker.
  • Activity : H-89 is a kinase inhibitor targeting protein kinase A (PKA) . The para-bromo substitution may favor interactions with hydrophobic kinase pockets, whereas the target’s meta-bromo could alter steric hindrance in binding sites.
(E)-2-(i-(4-Bromobenzyl)-5-Cyanamido-2-Oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 59 in )
  • Core Structure: Indolinone-quinolinyl acetamide.
  • Key Differences :
    • Bromo Position : 4-Bromobenzyl (para) vs. 3-bromo (meta) in the target.
    • Substituents : Cyanamido group (electron-withdrawing) vs. acetylthiophen (moderately electron-withdrawing).
  • Activity : Exhibited the highest activity (6.878) among compounds, suggesting electron-withdrawing groups enhance bioactivity .

Structural and Activity Trends

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Bromo Position Key Substituents Reported Activity/Function Reference
Target Compound Thiophen-ethyl-benzamide 3-bromo 5-Acetylthiophen Not explicitly provided -
Compound 59 (CK-666 analog) Indole-ethyl-benzamide 3-bromo Benzyloxy, methyl Enhanced in vivo Arp2/3 inhibition
H-89 Isoquinoline-sulfonamide p-bromo Cinnamylamino PKA inhibition
(E)-2-...-cyanamide () Indolinone-quinolinyl 4-bromo Cyanamido High activity (6.878)
Key Observations:

Para-bromo in H-89 aligns with kinase inhibitor design, where hydrophobic substituents occupy deep pockets .

Heterocycle Impact: Thiophene (target) offers moderate electron-withdrawing effects and lower basicity vs. indole (Compound 59), which may enhance membrane permeability. Indolinone () and isoquinoline (H-89) cores enable π-π stacking with aromatic residues in enzymes .

Benzyloxy in Compound 59 increases lipophilicity, which may improve tissue penetration but reduce solubility .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a bromobenzamide core with an ethyl linkage to a 5-acetylthiophene moiety. This structural arrangement is believed to contribute to its biological activity, particularly in terms of receptor interaction and enzyme modulation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been studied for its ability to modulate nAChR subtypes, particularly the α7 subtype, which is implicated in cognitive functions and neuroprotection .
  • Histone Deacetylase Inhibition : Preliminary studies indicate that it may act as an inhibitor of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been targeted in cancer therapy .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrated:

  • Cell Proliferation Inhibition : The compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.
  • Apoptosis Induction : Mechanistic studies revealed that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by increased caspase activity and PARP cleavage.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : The compound was effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with a notable increase in apoptotic markers at higher concentrations. The study concluded that the compound could be a candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Activity Assessment

A separate investigation assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results showed that at a concentration of 32 µg/mL, it inhibited bacterial growth effectively. This suggests potential applications in treating infections caused by resistant bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectObserved Results
AnticancerCell ViabilityIC50 values < 20 µM for MCF-7 cells
Apoptosis InductionIncreased caspase activity
AntimicrobialBacterial Growth InhibitionMIC = 32 µg/mL against E. coli

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.